An In-Depth Technical Guide to (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
Introduction: A Versatile Chiral Building Block in Modern Drug Development
(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride, a derivative of the non-proteinogenic amino acid L-cyclohexylalanine, has emerged as a pivotal chiral building block in contemporary pharmaceutical research and development. Its unique structural features—a stereochemically defined α-amino acid core, a lipophilic cyclohexyl side chain, and a reactive methyl ester—render it an invaluable synthon for the construction of complex, high-value therapeutic agents. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, and an exploration of its applications, particularly in the design of innovative therapeutics such as renin inhibitors and peptide YY (PYY) analogues. The enhanced lipophilicity imparted by the cyclohexyl group can significantly improve the bioavailability of drug candidates, making this compound a strategic choice for medicinal chemists aiming to optimize pharmacokinetic profiles.
Physicochemical and Structural Characteristics
(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is a white to off-white solid, a characteristic stemming from its crystalline nature as a hydrochloride salt. The salt form not only facilitates handling and storage by improving stability but also enhances its solubility in certain solvent systems, a critical consideration for synthetic applications.
Core Chemical Structure
The fundamental structure of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is depicted below. The stereochemistry at the α-carbon is (S), which is crucial for its application in stereospecific synthesis.
Figure 1: Chemical structure of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride.
Physicochemical Data
A summary of the key physicochemical properties is provided in the table below. This data is essential for researchers in planning synthetic transformations and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀ClNO₂ | [1] |
| Molecular Weight | 221.72 g/mol | [2] |
| CAS Number | 17193-39-4 | [1][2] |
| Appearance | White to off-white solid | [2][3] |
| Melting Point | 153 - 159 °C | |
| Solubility | DMSO: 100 mg/mL (451.02 mM) | [2][3] |
| Storage Conditions | 4°C, sealed storage, away from moisture | [2] |
Synthesis of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride
The most direct and industrially scalable synthesis of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride involves the catalytic hydrogenation of the aromatic ring of L-phenylalanine methyl ester hydrochloride. This method preserves the stereochemistry at the α-carbon, a critical requirement for its use as a chiral building block.
Synthetic Pathway: Catalytic Hydrogenation
Figure 2: Synthetic pathway for (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from established procedures for the hydrogenation of phenylalanine derivatives.
Materials:
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L-Phenylalanine methyl ester hydrochloride
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5% Rhodium on Carbon (Rh/C) catalyst
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Methanol (anhydrous)
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Hydrogen gas (high purity)
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Pressurized hydrogenation vessel (e.g., Parr hydrogenator)
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Inert gas (Argon or Nitrogen)
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Filter aid (e.g., Celite®)
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Rotary evaporator
Procedure:
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Vessel Preparation: The hydrogenation vessel is thoroughly cleaned, dried, and purged with an inert gas to ensure an oxygen-free environment.
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Charging the Reactor: L-Phenylalanine methyl ester hydrochloride is dissolved in anhydrous methanol. The 5% Rhodium on Carbon catalyst is then carefully added to the solution under a blanket of inert gas. The catalyst loading is typically 5-10% by weight relative to the starting material.
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Hydrogenation: The vessel is sealed and connected to a hydrogen gas source. The atmosphere is purged with hydrogen gas multiple times to remove any residual inert gas. The reaction is then pressurized with hydrogen gas (typically 50-100 psi) and agitated at room temperature.
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Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen gas. The reaction is considered complete when hydrogen uptake ceases. This can be further verified by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the disappearance of the starting material.
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Work-up: Upon completion, the excess hydrogen gas is carefully vented, and the vessel is purged with an inert gas. The reaction mixture is then filtered through a pad of filter aid to remove the catalyst. The filter cake is washed with methanol to ensure complete recovery of the product.
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Isolation and Purification: The combined filtrate and washings are concentrated under reduced pressure using a rotary evaporator to yield the crude product. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to afford (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride as a white to off-white solid.
Self-Validation and Causality:
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Choice of Catalyst: Rhodium on carbon is a highly effective catalyst for the hydrogenation of aromatic rings under relatively mild conditions, which is crucial for preserving the chiral center and the methyl ester functionality.
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Solvent: Methanol is an excellent solvent for the starting material and product, and it is compatible with the hydrogenation conditions. Anhydrous conditions are preferred to minimize potential hydrolysis of the methyl ester.
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Inert Atmosphere: The use of an inert gas during catalyst handling and vessel preparation is critical to prevent catalyst deactivation by oxygen and to ensure the safety of the hydrogenation reaction.
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Filtration: The use of a filter aid is essential for the complete and safe removal of the fine rhodium on carbon catalyst from the reaction mixture.
Spectral Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl, methyl ester, and amino acid backbone protons.
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δ ~3.7-3.8 ppm (s, 3H): Singlet corresponding to the methyl ester protons (-OCH₃).
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δ ~3.9-4.1 ppm (m, 1H): Multiplet for the α-proton (-CH(NH₃⁺)-).
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δ ~1.5-1.9 ppm (m, 2H): Multiplets for the β-protons (-CH₂-cyclohexyl).
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δ ~0.8-1.8 ppm (m, 11H): A complex series of overlapping multiplets corresponding to the protons of the cyclohexyl ring.
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δ ~8.0-8.5 ppm (br s, 3H): A broad singlet for the ammonium protons (-NH₃⁺).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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δ ~170-175 ppm: Carbonyl carbon of the methyl ester (C=O).
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δ ~52-54 ppm: Methyl carbon of the ester (-OCH₃).
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δ ~50-55 ppm: α-carbon (-CH(NH₃⁺)-).
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δ ~35-40 ppm: β-carbon (-CH₂-cyclohexyl).
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δ ~25-35 ppm: A series of peaks corresponding to the carbons of the cyclohexyl ring.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
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~2800-3100 cm⁻¹: Broad absorption due to the N-H stretching of the ammonium group (-NH₃⁺).
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~2850-2950 cm⁻¹: C-H stretching vibrations of the cyclohexyl and methyl groups.
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~1740-1750 cm⁻¹: Strong absorption from the C=O stretching of the ester group.
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~1500-1600 cm⁻¹: N-H bending vibrations of the ammonium group.
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~1100-1200 cm⁻¹: C-O stretching of the ester group.
Mass Spectrometry (Predicted)
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion or the protonated molecule.
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ESI-MS (+): [M+H]⁺ at m/z 186.15 (for the free base).
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Fragmentation: Common fragmentation pathways would involve the loss of the methoxycarbonyl group (-COOCH₃) and fragmentation of the cyclohexyl ring.
Reactivity and Stability
(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is a relatively stable compound under standard storage conditions (cool, dry, and sealed). The hydrochloride salt form protects the amino group from unwanted reactions and reduces the hygroscopicity of the free amino ester.
The primary reactive sites are the amino group and the methyl ester. The amino group can be deprotected to the free amine for subsequent coupling reactions in peptide synthesis. The methyl ester is susceptible to hydrolysis under acidic or basic conditions, which can be a consideration in reaction work-ups and purification.
Applications in Drug Development
The unique combination of a chiral center and a lipophilic side chain makes (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride a valuable building block in the synthesis of various pharmaceutical agents.
Workflow: Incorporation into Peptide Synthesis
Figure 3: General workflow for the use of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride in peptide synthesis.
Case Study 1: Renin Inhibitors
Renin is an aspartyl protease that plays a key role in the regulation of blood pressure, making it a significant target for antihypertensive drugs. The cyclohexylalanine moiety is a common feature in many potent renin inhibitors, where it often serves as a P1 or P3 substituent, fitting into the hydrophobic pockets of the enzyme's active site. The use of (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride provides a stereochemically defined starting material for the synthesis of these complex molecules, such as Aliskiren.
Case Study 2: Peptide YY (PYY) Analogues
Peptide YY is a gut hormone involved in the regulation of appetite and energy homeostasis. Analogues of PYY are being investigated as potential treatments for obesity and type 2 diabetes. The incorporation of cyclohexylalanine residues into PYY analogues has been shown to enhance their metabolic stability and receptor binding affinity. (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is an essential building block for the synthesis of these modified peptides.
Conclusion
(S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride is a versatile and valuable chiral building block for the synthesis of a wide range of pharmaceutical compounds. Its well-defined stereochemistry and the lipophilic nature of its cyclohexyl side chain offer significant advantages in the design of potent and bioavailable drugs. The synthetic route via catalytic hydrogenation of L-phenylalanine methyl ester hydrochloride is efficient and scalable, ensuring its availability for research and development. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of key chiral building blocks like (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride in drug discovery is set to increase.
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(Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in. Organic Syntheses. Accessed January 12, 2026. [Link]
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